molecular formula C6H9NO B084432 5-Oxohexanenitrile CAS No. 10412-98-3

5-Oxohexanenitrile

Cat. No. B084432
CAS RN: 10412-98-3
M. Wt: 111.14 g/mol
InChI Key: AEVMBQIIZGKQRB-UHFFFAOYSA-N
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Patent
US05521192

Procedure details

The Grignard reagent of 3,5-dichlorophenyl iodide was prepared by the reaction of 20.0 grams (0.073 mole) of 3,5-dichlorophenyl iodide and 1.8 grams (0.073 mole) of magnesium turnings in 350 mL of diethyl ether. The reaction mixture was heated at reflux for about three hours and then allowed to cool to ambient temperature. To the Grignard reagent, with stirring, was added dropwise during a 15 minute period a solution of 8.4 mL (0.073 mole) of 5-oxohexanenitrile in 25 mL of diethyl ether. The exothermic reaction caused the reaction mixture temperature to rise to about 30° C. Upon completion of addition, the reaction mixture was stirred for one hour and then was poured into 400 mL of water. The mixture was made acidic with about 80 mL of aqueous 2N hydrochloric acid and extracted with two 200 mL portions of diethyl ether. The combined extracts were dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure to a residue. The residue was subjected to column chroma-tography on silica gel, using 5% diethyl ether in methylene chloride as the eluant. The product-containing fractions were combined and concentrated under reduced pressure, yielding 8.4 grams of 5-hydroxy-5-(3,5-dichlorophenyl)hexanenitrile. The NMR spectrum was consistent with the proposed structure.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
8.4 mL
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([I:9])[CH:5]=[C:6]([Cl:8])[CH:7]=1.[Mg].[O:11]=[C:12]([CH3:18])[CH2:13][CH2:14][CH2:15][C:16]#[N:17].Cl>C(OCC)C.O>[Cl:1][C:2]1[CH:3]=[C:4]([I:9])[CH:5]=[C:6]([Cl:8])[CH:7]=1.[OH:11][C:12]([C:4]1[CH:3]=[C:2]([Cl:1])[CH:7]=[C:6]([Cl:8])[CH:5]=1)([CH3:18])[CH2:13][CH2:14][CH2:15][C:16]#[N:17]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
ClC=1C=C(C=C(C1)Cl)I
Name
Quantity
1.8 g
Type
reactant
Smiles
[Mg]
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
400 mL
Type
solvent
Smiles
O
Step Three
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
8.4 mL
Type
reactant
Smiles
O=C(CCCC#N)C
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for about three hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The exothermic reaction
CUSTOM
Type
CUSTOM
Details
to rise to about 30° C
ADDITION
Type
ADDITION
Details
Upon completion of addition
EXTRACTION
Type
EXTRACTION
Details
extracted with two 200 mL portions of diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure to a residue
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC=1C=C(C=C(C1)Cl)I
Name
Type
product
Smiles
OC(CCCC#N)(C)C1=CC(=CC(=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 8.4 g
YIELD: CALCULATEDPERCENTYIELD 89.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.